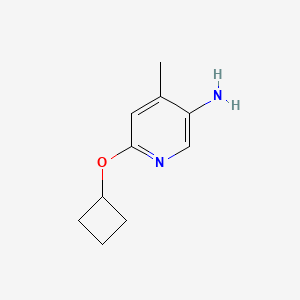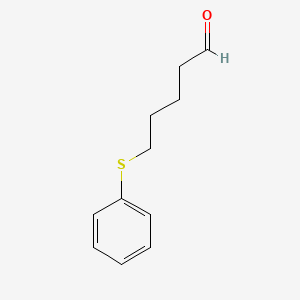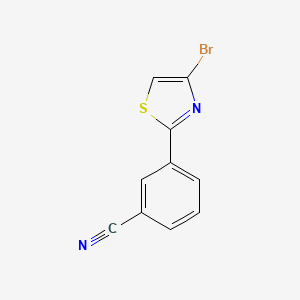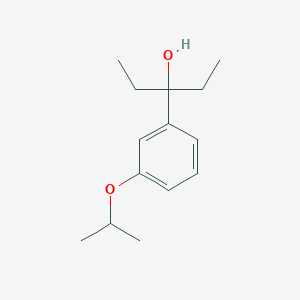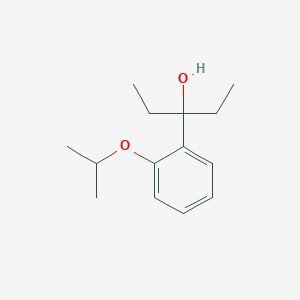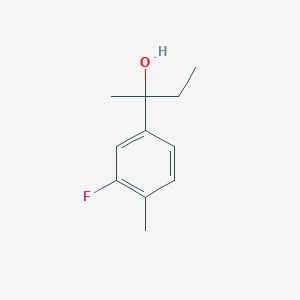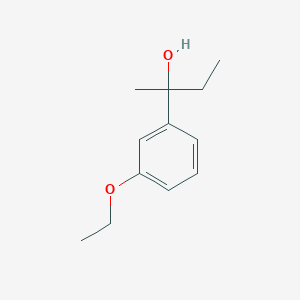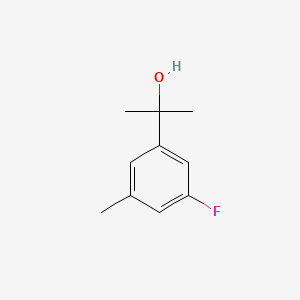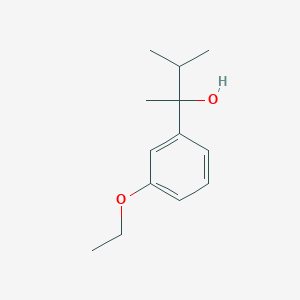
2-(3-ethoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethoxyphenyl)propan-2-ol is an organic compound with a phenyl group substituted with an ethoxy group and a hydroxyl group on the propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)propan-2-ol typically involves the reaction of 3-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-ethoxybenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, to yield the desired product. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium on carbon may be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-(3-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxyacetophenone.
Reduction: 2-(3-Ethoxyphenyl)propane.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
科学研究应用
2-(3-ethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 2-(3-ethoxyphenyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl and ethoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific receptors or enzymes.
相似化合物的比较
Similar Compounds
2-(3-Methoxyphenyl)-2-propanol: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-2-propanol: Similar structure but with the ethoxy group in the para position.
2-(3-Ethoxyphenyl)ethanol: Similar structure but with an ethanol chain instead of propanol.
Uniqueness
2-(3-ethoxyphenyl)propan-2-ol is unique due to the specific positioning of the ethoxy group on the phenyl ring and the propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(3-ethoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-7-5-6-9(8-10)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTZMCSWJATOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
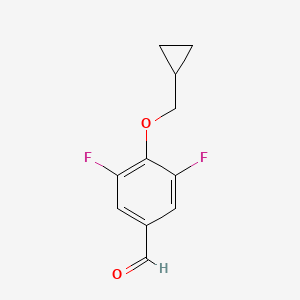
![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)
![1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)
